molecular formula C17H16FN3O2S B2467763 N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide CAS No. 2094511-69-8

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide

Cat. No. B2467763
CAS RN: 2094511-69-8
M. Wt: 345.39
InChI Key: RNCGESUAFOAOBJ-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide, also known as BCT-197, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It has been shown to have anti-inflammatory effects and has been studied extensively in preclinical models.

Mechanism of Action

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the inflammatory response. By inhibiting PDE4, N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in preclinical models. These include a reduction in the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), as well as a decrease in the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide is that it has been shown to have a good safety profile in preclinical studies. However, there are also limitations to its use in laboratory experiments. For example, the synthesis of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide is complex and requires expertise in synthetic organic chemistry. In addition, the effects of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide may vary depending on the specific model and disease being studied.

Future Directions

There are several future directions for the study of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of PDE4. Another direction is the investigation of the potential use of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide in the treatment of other inflammatory diseases, such as multiple sclerosis and chronic obstructive pulmonary disease. Additionally, the effects of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide on the immune system and other physiological processes should be further elucidated.

Synthesis Methods

The synthesis of N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide involves several steps, including the formation of the benzodiazole ring and the introduction of the fluorobenzene and sulfonamide groups. The process is complex and requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide has been studied extensively in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response.

properties

IUPAC Name

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-6-1-2-7-16(13)24(22,23)21-12-8-9-14-15(10-12)20-17(19-14)11-4-3-5-11/h1-2,6-11,21H,3-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGESUAFOAOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide

CAS RN

2094511-69-8
Record name N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide
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